Welcome to the BenchChem Online Store!
molecular formula C10H5F6N B1361174 3,5-Bis(trifluoromethyl)phenylacetonitrile CAS No. 85068-32-2

3,5-Bis(trifluoromethyl)phenylacetonitrile

Cat. No. B1361174
M. Wt: 253.14 g/mol
InChI Key: YXGWYBUKRTYHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09045486B2

Procedure details

1-(3,5-bis(trifluoromethyl)phenyl)cyclopentanecarbonitrile (455) was synthesized from 2-(3,5-bis(trifluoromethyl)phenyl)acetonitrile (454) and 1,4-dibromobutane following the procedure described for 1-(4-trifluoromethyl-phenyl)-cyclopentanecarbonitrile (237).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([CH2:13][C:14]#[N:15])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.Br[CH2:19][CH2:20][CH2:21][CH2:22]Br.FC(F)(F)C1C=CC(C2(C#N)CCCC2)=CC=1>>[F:1][C:2]([F:16])([F:17])[C:3]1[CH:4]=[C:5]([C:13]2([C:14]#[N:15])[CH2:22][CH2:21][CH2:20][CH2:19]2)[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)CC#N)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1(CCCC1)C#N)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C1(CCCC1)C#N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.